O-Desmethyl Tramadol Hydrochloride

Catalog No.
S525718
CAS No.
185453-02-5
M.F
C15H24ClNO2
M. Wt
285.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Desmethyl Tramadol Hydrochloride

CAS Number

185453-02-5

Product Name

O-Desmethyl Tramadol Hydrochloride

IUPAC Name

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1

InChI Key

IRGWVAWLHXDKIX-PBCQUBLHSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl

Synonyms

3-[(rel-1R,2R)2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol Hydrochloride;2-[(rel-1R, 2R)(Dimethylamino)methyl]-1-(m-hydroxyphenyl)cyclohexanol Hydrochloride;

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl

Role as a Metabolite:

O-Desmethyl Tramadol Hydrochloride (ODT) is the primary metabolite of the synthetic opioid analgesic Tramadol []. This means that when Tramadol is broken down by the body, ODT is one of the main compounds formed. Studying ODT helps researchers understand Tramadol's metabolism and pharmacokinetics, which are the processes by which the body absorbs, distributes, metabolizes, and eliminates a drug []. Investigating these processes allows scientists to develop safer and more effective medications.

Opioid Receptor Binding:

ODT has a higher affinity for the mu-opioid receptor compared to Tramadol itself. Mu-opioid receptors are crucial for mediating pain perception in the central nervous system. This higher affinity suggests that ODT might contribute significantly to Tramadol's analgesic effects. Studying ODT's interaction with these receptors helps researchers understand the mechanisms of action of Tramadol and develop new pain medications with improved potency and fewer side effects.

Serotonin Reuptake Inhibition:

Unlike Tramadol, ODT does not significantly inhibit the serotonin transporter. This transporter is responsible for reuptake (removal) of serotonin from the synaptic cleft, which is the space between neurons. Tramadol's ability to inhibit this transporter is thought to contribute to its mood-boosting effects and may also play a role in its addiction potential []. Studying the differences between ODT and Tramadol in terms of serotonin reuptake inhibition helps researchers understand the diverse pharmacological effects of Tramadol and develop safer alternatives with reduced risks of addiction and dependence.

Forensic Applications:

The presence of ODT in biological samples, like urine, can be used to confirm recent Tramadol use. This is helpful in forensic toxicology for investigating potential drug-related incidents or monitoring adherence to prescribed medication regimens [].

O-Desmethyl Tramadol Hydrochloride, also known as O-Desmethyltramadol or O-DSMT, is an opioid analgesic and the primary active metabolite of tramadol. This compound is synthesized in the liver through the demethylation of tramadol by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. O-Desmethyl Tramadol Hydrochloride exhibits significantly higher potency as a μ-opioid receptor agonist compared to its parent compound tramadol, making it an important player in pain management therapies. Its molecular formula is C₁₅H₂₃NO₂·ClH, with a molecular weight of approximately 285.81 g/mol .

ODT's primary mechanism of action involves binding to mu-opioid receptors in the central nervous system, leading to pain relief []. This binding mimics the action of natural endorphins, the body's pain-relieving chemicals. However, unlike tramadol, ODT exhibits minimal effects on serotonin reuptake, suggesting a distinct mechanism from its parent compound [].

Primarily involving its interaction with opioid receptors. As a μ-opioid receptor agonist, it binds to these receptors, leading to analgesic effects. The compound can also interact with serotonin and norepinephrine transporters, contributing to its analgesic and possible antidepressant properties. The metabolic pathway of tramadol includes the conversion to O-Desmethyl Tramadol Hydrochloride, which does not require further metabolism to exert its effects, making it effective in individuals with varying CYP2D6 activity levels .

O-Desmethyl Tramadol Hydrochloride exhibits a complex pharmacological profile. It acts primarily as a full agonist at μ-opioid receptors while showing lower affinity for δ- and κ-opioid receptors. Additionally, it has been shown to inhibit serotonin 5-HT₂C receptors and exhibit norepinephrine reuptake inhibition. This multifaceted activity contributes to its efficacy in treating various pain conditions, including neuropathic pain, while potentially reducing side effects commonly associated with traditional opioids .

The synthesis of O-Desmethyl Tramadol Hydrochloride typically involves the following steps:

  • Starting Material: Tramadol is used as the precursor.
  • Enzymatic Demethylation: The compound is metabolized in the liver through the action of cytochrome P450 enzymes (CYP2D6 and CYP3A4) that remove a methyl group.
  • Isolation: Following demethylation, O-Desmethyl Tramadol can be isolated and purified from other metabolites through various chromatographic techniques.

This process highlights the importance of metabolic pathways in drug action and efficacy .

O-Desmethyl Tramadol Hydrochloride has significant applications in clinical settings:

  • Pain Management: It is utilized for moderate to severe pain relief, particularly in patients who may not respond adequately to tramadol due to genetic variations affecting drug metabolism.
  • Potential Antidepressant Effects: Research suggests that its interaction with serotonin receptors may offer antidepressant benefits, making it a candidate for treating chronic pain associated with depression .
  • Research: O-Desmethyl Tramadol Hydrochloride serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor interactions and developing new analgesics.

Studies indicate that O-Desmethyl Tramadol Hydrochloride interacts with multiple neurotransmitter systems:

  • Opioid Receptors: It primarily acts on μ-opioid receptors but has lower efficacy at δ- and κ-opioid receptors.
  • Serotonin Receptors: The compound inhibits 5-HT₂C receptors, which may contribute to its analgesic and potential antidepressant effects.
  • Norepinephrine Transporters: It also shows activity as a norepinephrine reuptake inhibitor, enhancing its therapeutic profile for pain management .

Several compounds share structural or functional similarities with O-Desmethyl Tramadol Hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityPrimary ActionUnique Feature
TramadolParent compoundμ-opioid receptor agonistRequires metabolic activation to exert analgesic effect
DesvenlafaxineSimilar scaffoldSerotonin-norepinephrine reuptake inhibitorPrimarily used for depression rather than pain relief
TapentadolStructural analogμ-opioid receptor agonistDual mechanism as both an opioid and norepinephrine reuptake inhibitor
FentanylOpioid classPotent μ-opioid receptor agonistSignificantly more potent than O-Desmethyl Tramadol Hydrochloride

O-Desmethyl Tramadol Hydrochloride's unique profile lies in its ability to provide analgesia without requiring metabolic activation while also interacting with serotonin pathways, differentiating it from other opioids .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

285.1495567 g/mol

Monoisotopic Mass

285.1495567 g/mol

Heavy Atom Count

19

UNII

XL5VDC061E

MeSH Pharmacological Classification

Analgesics, Opioid

Wikipedia

O-desmethyl tramadol hydrochloride

Dates

Modify: 2023-08-15

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